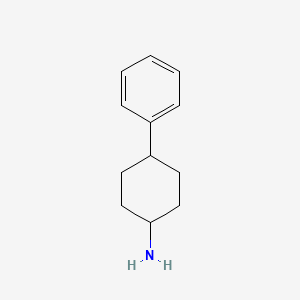

4-Phenylcyclohexylamine

Description

4-Phenylcyclohexylamine, also known as this compound, is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Phenylcyclohexylamine (PCHA) is a compound that has garnered interest for its potential biological activities, particularly in the realms of neuropharmacology and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is an aromatic amine with the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 189.27 g/mol

- IUPAC Name : 4-phenylcyclohexanamine

PCHA exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential anticancer properties.

Anticonvulsant Activity

Research indicates that PCHA and its analogs demonstrate anticonvulsant effects by modulating the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in excitatory neurotransmission. A study utilizing molecular docking techniques revealed that PCHA analogs could effectively inhibit NMDA receptor activity, suggesting their potential as therapeutic agents in epilepsy and other neurological disorders .

Anticancer Properties

In vitro studies have shown that PCHA derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC values in the low micromolar range against colorectal adenocarcinoma (COLO205) and non-small cell lung cancer (H460) cell lines . The mechanisms underlying these effects may involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities of PCHA Derivatives

| Compound Name | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| PCHA | COLO205 | 0.32 | Induces apoptosis |

| PCHA | H460 | 0.89 | Cell cycle arrest (G2/M phase) |

| PCHA Derivative A | Hep3B | 0.4 | Inhibition of microtubule polymerization |

| PCHA Derivative B | A498 | 1.0 | Modulation of NMDA receptor activity |

Detailed Research Findings

- Anticancer Activity : A series of studies have evaluated the cytotoxicity of PCHA derivatives against several human cancer cell lines. The results indicated that modifications to the phenyl ring significantly enhanced anticancer activity, with some derivatives showing promising results comparable to established anticancer agents .

- Neuropharmacological Effects : PCHA analogs have been assessed for their effects on neurotransmitter systems, particularly their ability to modulate NMDA receptor activity. These studies suggest that structural modifications can lead to enhanced anticonvulsant properties, making them candidates for further pharmacological development .

- Structure-Activity Relationship (SAR) : The SAR studies conducted on PCHA derivatives revealed critical insights into how chemical modifications influence biological activity. For example, the introduction of specific functional groups was found to improve binding affinity to target receptors while reducing toxicity profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-phenylcyclohexylamine, and how can reaction conditions be optimized?

- Methodology : Start with cyclohexylamine derivatives as precursors (e.g., cyclohexene intermediates) and employ nucleophilic substitution or reductive amination. Optimize parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield. Purification via column chromatography or recrystallization is critical to isolate high-purity product .

- Validation : Confirm reaction progress using thin-layer chromatography (TLC) and characterize intermediates via H/C NMR .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocols : Use nitrile gloves (tested for chemical resistance) and wear flame-retardant lab coats. Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Follow OSHA-compliant fume hood practices during synthesis .

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose via hazardous waste channels .

Q. What analytical techniques are essential for characterizing this compound?

- Techniques :

- Structural Analysis : NMR (H, C, DEPT-135) for bond connectivity and stereochemistry.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) .

- Reference Standards : Cross-validate spectra against NIST Chemistry WebBook data .

Q. How can researchers design experiments to assess the reactivity of this compound with electrophilic agents?

- Experimental Design : Use benzoyl chloride or acetic anhydride as acylating agents under basic conditions (e.g., pyridine). Monitor reaction kinetics via in situ IR spectroscopy to track carbonyl group formation .

- Data Interpretation : Compare yields and byproduct profiles under varying stoichiometries .

Advanced Research Questions

Q. What mechanisms underlie the stereochemical outcomes of this compound derivatives in cycloaddition reactions?

- Mechanistic Study : Conduct density functional theory (DFT) calculations to model transition states and predict regioselectivity. Validate computational results with X-ray crystallography of isolated products .

- Contradiction Analysis : Resolve discrepancies between predicted and observed stereochemistry by evaluating solvent polarity effects .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodology : Perform systematic reproducibility studies using standardized buffers (pH 3–10) and octanol-water partition assays. Publish raw datasets in FAIR-compliant repositories (e.g., Chemotion) for peer validation .

- Error Analysis : Quantify uncertainties using error propagation models and report confidence intervals .

Q. What computational approaches are suitable for predicting the metabolic pathways of this compound?

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to identify cytochrome P450-mediated oxidation sites. Validate with in vitro microsomal assays and LC-HRMS metabolite profiling .

- Data Integration : Cross-reference results with toxicological databases (e.g., PubChem) to prioritize high-risk metabolites .

Q. How can researchers ensure reproducibility in synthesizing enantiomerically pure this compound?

- Chiral Resolution : Employ chiral stationary phase HPLC or enzymatic kinetic resolution. Document detailed protocols, including catalyst loading and temperature gradients .

- Collaborative Verification : Share synthetic protocols via platforms like RADAR4Chem to enable multi-lab validation .

Q. What advanced spectral techniques can quantify trace impurities in this compound batches?

- Techniques :

- LC-QTOF-MS : Detect sub-ppm impurities using high-resolution mass spectrometry.

- NMR Cryoprobes : Enhance sensitivity for low-abundance contaminants .

Q. How should researchers design a longitudinal study to evaluate the stability of this compound under varying storage conditions?

Properties

IUPAC Name |

4-phenylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJISCEAZUHNOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173807 | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19992-45-1, 5769-10-8 | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19992-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019992451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.